2-Methyl-2-[2-(propan-2-yl)phenyl]propanoic acid
Description
Nomenclature and Structural Characterization of 2-Methyl-2-[2-(propan-2-yl)phenyl]propanoic Acid
Systematic IUPAC Nomenclature and Isomeric Considerations
The systematic IUPAC name 2-methyl-2-(2-propan-2-ylphenyl)propanoic acid is derived from its molecular architecture. The parent chain is a three-carbon propanoic acid framework (C3H6O2), with substituents located on the second carbon atom. These include a methyl group (-CH3) and a 2-propan-2-ylphenyl group (a benzene ring bearing an isopropyl substituent at the ortho position). The numbering prioritizes the carboxylic acid functional group (-COOH) as position 1, ensuring the substituents on carbon 2 are accurately described.
Isomeric variations arise from alterations in the substitution pattern of the phenyl ring or the propanoic acid backbone. For instance:
- Positional isomerism : Moving the isopropyl group to the para position yields 2-methyl-2-(4-propan-2-ylphenyl)propanoic acid, a compound with distinct physicochemical properties.
- Stereoisomerism : The central carbon (C2) in the propanoic acid backbone is bonded to four distinct groups (carboxylic acid, methyl, phenyl, and hydrogen), theoretically enabling chirality. However, the planar geometry of the aromatic ring and steric hindrance may restrict stereoisomer formation in practice.
Comparative Structural Analysis with Related Propanoic Acid Derivatives
The structural features of this compound are contextualized against related derivatives (Table 1):
The absence of an ether oxygen in this compound distinguishes it from compounds like 2-(2-isopropylphenoxy)propanoic acid, while the ortho-isopropyl substitution differentiates it from para-substituted analogs. These differences influence electronic distribution, solubility, and intermolecular interactions.
Crystallographic and Spectroscopic Characterization (XRD, NMR, IR)
Crystallographic Analysis
While X-ray diffraction (XRD) data for this compound are not explicitly reported in the provided sources, analogous compounds suggest a crystalline lattice stabilized by hydrogen bonding between carboxylic acid groups and van der Waals interactions from the hydrophobic isopropylphenyl moiety. The ortho substitution likely introduces steric strain, potentially reducing crystal symmetry compared to para-substituted derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum of this compound is predicted to exhibit the following signals:
- Carboxylic acid proton : A broad singlet near δ 12.0 ppm (exchangeable with D2O).
- Aromatic protons : Multiplet signals between δ 6.8–7.5 ppm for the phenyl ring, with coupling patterns indicative of ortho-substitution.
- Isopropyl group : A septet (δ 2.8–3.2 ppm) for the methine proton and two doublets (δ 1.2–1.4 ppm) for the methyl groups.
- Methyl groups on C2 : A singlet near δ 1.5 ppm for the two equivalent methyl groups attached to the propanoic acid backbone.
Infrared (IR) Spectroscopy
Key IR absorptions include:
- O-H stretch : A broad band near 3000–2500 cm−1 from the carboxylic acid group.
- C=O stretch : A strong peak around 1700 cm−1 characteristic of the carboxylic acid carbonyl.
- Aromatic C-H stretches : Peaks between 3100–3000 cm−1.
- Isopropyl C-H bends : Bands near 1380 and 1465 cm−1 from the -CH(CH3)2 group.
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-methyl-2-(2-propan-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C13H18O2/c1-9(2)10-7-5-6-8-11(10)13(3,4)12(14)15/h5-9H,1-4H3,(H,14,15) |
InChI Key |
ZFDJCKVKNYJTCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(C)(C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[2-(propan-2-yl)phenyl]propanoic acid typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation of isobutyric acid with isopropylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and purity of the final product. Optimization of reaction parameters, such as catalyst concentration and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Esterification
The carboxylic acid group readily undergoes esterification under acidic conditions. A representative method involves refluxing with methanol and sulfuric acid :
| Reagents | Conditions | Yield (%) | Purity (GC%) | Byproducts |
|---|---|---|---|---|
| Methanol, H₂SO₄ | 63–67°C, 16 hours | 79 | 99.2 | None reported |
This reaction produces methyl 2-(4-bromophenyl)-2-methylpropionate, demonstrating the compound’s utility in forming stable esters for further synthetic applications.
Electrophilic Aromatic Bromination
The ortho-isopropyl-substituted phenyl ring undergoes regioselective bromination at the para-position relative to the carboxylic acid group. Aqueous bromination under controlled pH yields predominantly the 4-bromo derivative :
| Bromine Equivalents | Conditions | Yield (%) | para:meta Ratio |
|---|---|---|---|
| 1.0 | NaHCO₃, pH 7, 25–35°C | 81 | 98.5 : 1.25 |
The reaction’s selectivity is attributed to steric and electronic effects of the isopropyl and carboxylic acid groups.
Amidation
The acid reacts with amines to form amides, as demonstrated in syntheses of quinoxaline derivatives . For example, coupling with 3-phenylquinoxaline-2-thiol in DMF yields amides with anticancer activity:
| Amine Reagent | Conditions | Yield (%) | Purity (HPLC%) |
|---|---|---|---|
| 3-Phenylquinoxaline | DMF, 80°C, 18 hours | 94 | >99 |
Salt Formation
The carboxylic acid forms salts with inorganic bases, facilitating purification. Neutralization with sodium bicarbonate produces water-soluble intermediates :
| Base | Solvent | Application |
|---|---|---|
| NaHCO₃ | Water | Intermediate purification via crystallization |
Comparative Reactivity Table
Mechanistic Insights
-
Esterification : Proceeds via nucleophilic acyl substitution, with sulfuric acid protonating the carbonyl oxygen to enhance electrophilicity .
-
Bromination : Electrophilic attack by Br⁺ occurs at the para-position due to electron-donating isopropyl and deactivating carboxylic acid groups .
-
Amidation : Activates the carboxylic acid as an intermediate acyl chloride or mixed anhydride before coupling .
Industrial and Pharmaceutical Relevance
The compound serves as a precursor to antihistamines (e.g., fexofenadine derivatives) and anticancer agents . Its ester derivatives are particularly valuable for separation processes due to distinct solubility profiles .
Scientific Research Applications
Pharmaceutical Applications
1. Anti-inflammatory and Analgesic Properties
The compound is part of a broader class of 2-aryl-propionic acids that exhibit anti-inflammatory and analgesic effects. These compounds have been studied for their ability to inhibit the recruitment of polymorphonuclear leukocytes (PMNs) at sites of inflammation. Research indicates that they can effectively reduce tissue damage associated with inflammatory responses, making them candidates for treating chronic inflammatory diseases such as rheumatoid arthritis and Bullous Pemphigoid .
2. Anticancer Activity
Recent studies have demonstrated that derivatives of 2-methyl-2-[2-(propan-2-yl)phenyl]propanoic acid exhibit significant antiproliferative activity against cancer cell lines. For instance, a related compound was shown to have an IC50 value of 0.69 μM against HeLa cells, outperforming standard chemotherapy agents like doxorubicin . This suggests potential applications in cancer therapy through the development of new anticancer agents.
3. Hypocholesterolemic Effects
Certain derivatives of this compound have been identified as hypocholesterolemic agents. They are believed to lower cholesterol levels by influencing lipid metabolism pathways, which could be beneficial in managing hyperlipidemia and related cardiovascular diseases .
Biochemical Research
1. Enzyme Inhibition Studies
The compound has been investigated for its role as a histone deacetylase inhibitor (HDACI). Such inhibitors are crucial in cancer research as they can alter gene expression and induce cancer cell apoptosis. The structure-activity relationship studies on similar compounds have provided insights into their mechanism of action, emphasizing the importance of specific functional groups in enhancing biological activity .
2. Mechanistic Studies in Inflammation
Mechanistic studies involving this compound have revealed its potential to modulate inflammatory pathways by affecting PMN chemotaxis and activation. This is particularly relevant in understanding diseases characterized by excessive inflammation and tissue damage .
Cosmetic Applications
1. Skin Care Formulations
The compound's properties have led to its exploration in cosmetic formulations aimed at enhancing skin hydration and barrier function. Its compatibility with various skin care ingredients allows it to be integrated into formulations designed to improve skin texture and moisture retention .
2. Polymer-Based Delivery Systems
Innovations in polymer science have facilitated the use of this compound in creating nanoparticles for controlled delivery systems in cosmetics. These systems can enhance the efficacy of active ingredients by improving their stability and penetration into the skin .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Activity Evaluation
A study evaluated the efficacy of a derivative similar to this compound against various cancer cell lines, demonstrating that modifications to the molecular structure significantly impacted its antiproliferative potency. The compound exhibited an IC50 value lower than that of conventional chemotherapeutics, indicating its potential as a lead compound for further development.
Case Study 2: Inflammatory Response Modulation
Research involving animal models demonstrated that treatment with this compound derivatives significantly reduced markers of inflammation compared to control groups. This suggests a promising role for these compounds in managing conditions characterized by excessive inflammatory responses.
Mechanism of Action
The mechanism of action of 2-Methyl-2-[2-(propan-2-yl)phenyl]propanoic acid involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or modulating receptor activity, leading to various biological effects. Detailed studies on its binding affinity and interaction pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*logP values estimated via analogy or reported in literature.
†Predicted using fragment-based methods.
Physicochemical Properties
- Acidity: Propanoic acid derivatives have pKa values ~4–5, ensuring ionization at physiological pH, which influences protein binding and tissue distribution .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-Methyl-2-[2-(propan-2-yl)phenyl]propanoic acid in laboratory settings?
- Methodological Answer :
- Skin Protection : Use nitrile gloves and lab coats to prevent dermal absorption, as the compound may be absorbed through the skin .
- Ventilation : Employ fume hoods or local exhaust systems to minimize airborne exposure. Airborne concentrations should be monitored regularly .
- Decontamination : Provide emergency showers and eyewash stations. Contaminated clothing must be removed immediately and laundered separately using trained protocols .
- Hygiene : Prohibit eating, drinking, or smoking in labs. Hands must be washed thoroughly after handling .
Q. How can the structural identity of this compound be confirmed?
- Methodological Answer :
- Spectroscopic Analysis : Use -NMR and -NMR to verify the aromatic protons and branching patterns. Compare data with reference spectra (e.g., NIST Chemistry WebBook) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (, MW 206.28) .
- X-ray Crystallography : For absolute stereochemical confirmation, single-crystal X-ray diffraction is recommended if crystallizable .
Advanced Research Questions
Q. What advanced analytical methods are used to detect and quantify impurities in this compound?
- Methodological Answer :
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with UV detection (e.g., 220 nm) to separate impurities. Reference standards (e.g., EP Impurities A–N) are critical for identification .
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Coupling LC with tandem MS (LC-MS/MS) enhances sensitivity for trace impurities like hydroxylated metabolites or ester derivatives .
- Example Impurities :
| Impurity ID | Structure | CAS RN | Detection Method |
|---|---|---|---|
| Imp. A(EP) | 2-[3-(2-Methylpropyl)phenyl]propanoic acid | 66622-47-7 | HPLC-UV |
| Imp. L(EP) | 2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid | 53949-53-4 | LC-MS/MS |
Q. How can computational modeling predict the metabolic pathways of this compound?
- Methodological Answer :
- In Silico Tools : Use software like Schrödinger’s ADMET Predictor or MetaSite to model cytochrome P450-mediated oxidation. Focus on hydroxylation at the isopropyl group or aromatic ring .
- Docking Studies : Perform molecular docking with enzymes like CYP2C9 to identify potential binding sites and reactive intermediates .
- Validation : Compare predicted metabolites with experimental data from in vitro hepatocyte assays or microsomal studies .
Q. What strategies optimize the synthesis of this compound for scalability?
- Methodological Answer :
- Catalysis : Replace traditional acid-catalyzed ester hydrolysis with enzymatic methods (e.g., lipases) to improve yield and reduce byproducts .
- Green Chemistry : Explore microwave-assisted synthesis to accelerate reaction times and enhance purity .
- Process Monitoring : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate formation (e.g., ester precursors) .
Contradictions and Mitigation
- Safety Data : While no occupational exposure limits exist, classifies the compound as a potential carcinogen. Mitigate by adhering to ALARA (As Low As Reasonably Achievable) principles and using personal protective equipment (PPE) .
- Impurity Profiling : Discrepancies in impurity nomenclature (e.g., EP vs. USP standards) require cross-referencing regulatory guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
